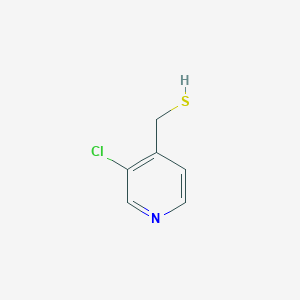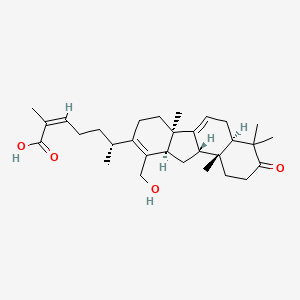
KadcoccineacidK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KadcoccineacidK is a synthetic compound known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered significant attention due to its potential therapeutic properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidK involves multiple steps, starting with the preparation of the precursor compounds. The primary synthetic route includes the following steps:
Formation of the Intermediate Compound: The initial step involves the reaction of a suitable starting material with a reagent to form an intermediate compound. This reaction typically occurs under controlled temperature and pressure conditions.
Cyclization Reaction: The intermediate compound undergoes a cyclization reaction to form the core structure of this compound. This step often requires the use of a catalyst to facilitate the reaction.
Functional Group Modification: The final step involves the modification of functional groups to achieve the desired chemical structure of this compound. This step may include oxidation, reduction, or substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Optimization of Reaction Conditions: Industrial production requires the optimization of reaction conditions to ensure high yield and purity of the compound.
Use of Continuous Flow Reactors: Continuous flow reactors are often used in industrial production to enhance the efficiency and scalability of the synthesis process.
Purification and Isolation: The final product is purified and isolated using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
KadcoccineacidK undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
科学的研究の応用
KadcoccineacidK has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and as a tool for investigating biochemical pathways.
Medicine: this compound has potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of KadcoccineacidK involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: this compound binds to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
Modulating Receptor Activity: this compound interacts with cellular receptors, modulating their activity and influencing cellular signaling processes.
Inducing Apoptosis: In cancer cells, this compound induces apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
特性
分子式 |
C30H44O4 |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
(Z,6R)-6-[(4aR,6bR,10aR,11aS,11bR)-10-(hydroxymethyl)-4,4,6b,11b-tetramethyl-3-oxo-2,4a,5,7,8,10a,11,11a-octahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(8-7-9-19(2)27(33)34)20-12-14-29(5)22-10-11-25-28(3,4)26(32)13-15-30(25,6)24(22)16-23(29)21(20)17-31/h9-10,18,23-25,31H,7-8,11-17H2,1-6H3,(H,33,34)/b19-9-/t18-,23+,24-,25+,29+,30-/m1/s1 |
InChIキー |
HTQCWZJNAXUWMS-IYUHRWRWSA-N |
異性体SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)C1=C([C@@H]2C[C@@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@@]2(CC1)C)CO |
正規SMILES |
CC(CCC=C(C)C(=O)O)C1=C(C2CC3C(=CCC4C3(CCC(=O)C4(C)C)C)C2(CC1)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[3.3.1]nonane-4-thiol](/img/structure/B13073863.png)


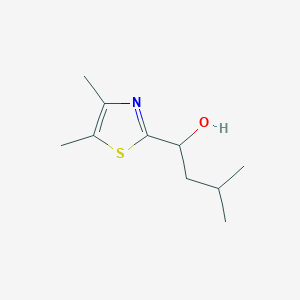
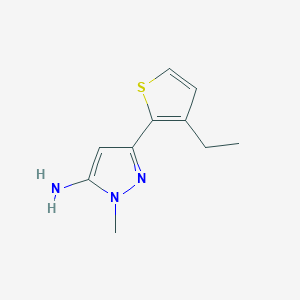
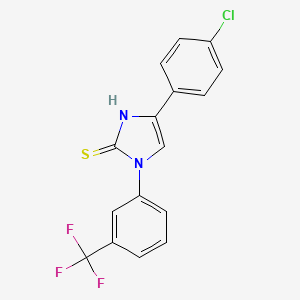
![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
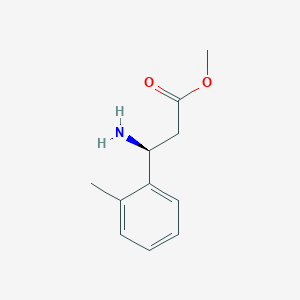
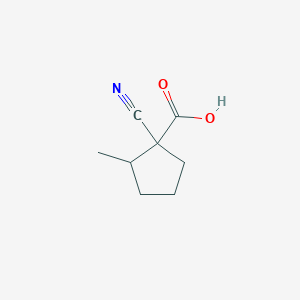
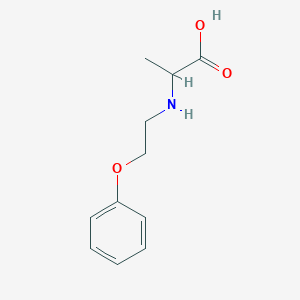
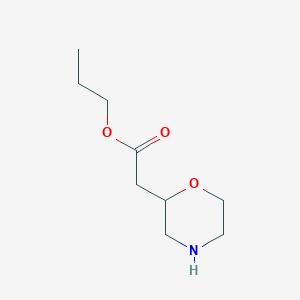
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)
